molecular formula C7H5F3N2O3 B1456999 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid CAS No. 1174323-36-4

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Cat. No. B1456999
CAS RN: 1174323-36-4
M. Wt: 222.12 g/mol
InChI Key: CENCSYPHQKYCJZ-UHFFFAOYSA-N
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Description

“5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H5F3N2O3 . It is a powder in physical form . The IUPAC name of this compound is 5-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is 1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is 221.14 . It is a powder at room temperature .

Scientific Research Applications

Organic Synthesis

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid: plays a significant role in organic synthesis. Its structure, featuring a carboxylic acid group, allows it to act as a versatile building block for synthesizing various organic compounds. It can participate in reactions such as substitution, elimination, and coupling, which are fundamental in creating complex molecules for pharmaceuticals, agrochemicals, and other organic materials .

Nanotechnology

In the realm of nanotechnology, this compound finds its use in the surface modification of nanoparticles. The presence of both the pyrazine ring and the trifluoroethoxy group can interact with the surface of nanoparticles, providing stability and enhancing their properties for use in drug delivery systems, imaging, and sensors .

Polymer Science

The trifluoroethoxy group in 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid can be utilized to modify polymers, imparting them with unique properties such as increased resistance to solvents and chemicals. This makes it valuable for creating specialized materials in industries ranging from automotive to healthcare .

Medicine

In medicine, this compound’s derivatives could be explored for their potential therapeutic effects. Its structural features may allow it to bind with biological targets, leading to the development of new medications. Research into its applications in medicine is ongoing, with the potential for breakthroughs in treatment modalities .

Pharmacy

Pharmaceutically, 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid could be used in the design of drug formulations. Its chemical stability and solubility profile make it an excellent candidate for creating more efficient and effective drug delivery systems .

Surface Modification of Carbon Nanotubes and Graphene

The compound’s ability to interact with carbon-based nanostructures like carbon nanotubes and graphene is of particular interest. It can be used to functionalize these materials, thereby altering their electrical and mechanical properties, which is crucial for developing advanced electronic devices, sensors, and reinforced composite materials .

Safety And Hazards

The safety data sheet for a related compound, “5-(2,2,2-trifluoroethoxy)pyrazine-2-carbonitrile”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces . Similar precautions are likely applicable to “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid”.

Future Directions

The future directions for research on “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” could include exploring its synthetic applications, studying its reactivity, and investigating its potential uses in various fields such as pharmaceuticals .

properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-11-4(1-12-5)6(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENCSYPHQKYCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid

Synthesis routes and methods I

Procedure details

To a mixture of methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate (200 mg, 0.847 mmol) in Dioxane (1.2 mL) was added aqueous 2N HCl (1.0 mL). The reaction was stirred at 80° C. for 16 hrs. The reaction was concentrated in vacuo to afford the title compound quantitatively (188 mg, 0.847 mmol). MS m/z=223.1 (M+H).
Name
methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate
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200 mg
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1.2 mL
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1 mL
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Synthesis routes and methods II

Procedure details

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COC(=O)c1cnc(OCC(F)(F)F)cn1
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Synthesis routes and methods III

Procedure details

A 5 N sodium hydroxide solution (3 mL) and ethanol (3 mL) were added to a solution of methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate obtained in Preparation Example 50-(1) (197 mg) in THF (5 mL), and the mixture was heated under reflux for 15 minutes. After returning to room temperature, water and ethyl acetate were added and the aqueous layer was separated. The aqueous layer was adjusted to pH 1 with hydrochloric acid, and ethyl acetate was added to the aqueous layer. The organic layer was separated and dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure to obtain the title compound (87 mg).
Quantity
3 mL
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3 mL
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methyl 5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylate
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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